molecular formula C7H6BrNO3 B580684 Methyl 5-bromo-3-hydroxypicolinate CAS No. 1242320-57-5

Methyl 5-bromo-3-hydroxypicolinate

Cat. No.: B580684
CAS No.: 1242320-57-5
M. Wt: 232.033
InChI Key: YWBLMMBNZPYLTJ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-hydroxypicolinate is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of picolinic acid, featuring a bromine atom at the 5-position and a hydroxyl group at the 3-position on the pyridine ring. This compound is primarily used in organic synthesis, particularly in the preparation of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-3-hydroxypicolinate can be synthesized through the bromination of methyl 3-hydroxypicolinate. The reaction typically involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but is optimized for larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-hydroxypicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-3-hydroxypicolinate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-hydroxypicolinate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-3-hydroxy-2-pyridinecarboxylate
  • Methyl 5-bromo-3-hydroxy-4-pyridinecarboxylate
  • Methyl 5-bromo-3-hydroxy-6-pyridinecarboxylate

Uniqueness

Methyl 5-bromo-3-hydroxypicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 5-bromo-3-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)6-5(10)2-4(8)3-9-6/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBLMMBNZPYLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720970
Record name Methyl 5-bromo-3-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242320-57-5
Record name Methyl 5-bromo-3-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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